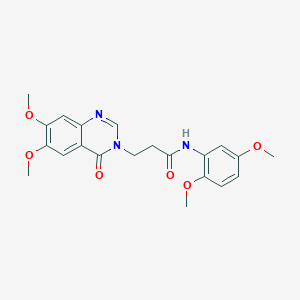
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group attached to the nitrogen atom of the indole ring and a carboxamide group linked to the 2-position of the indole ring, along with a 6-methylpyridin-2-yl substituent.
Preparation Methods
The synthesis of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide can be achieved through a multi-step process involving the Fischer indolisation reaction followed by N-alkylation. The Fischer indolisation reaction is a well-known method for the synthesis of indole derivatives, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. In this case, the starting materials include aryl hydrazines, ketones, and alkyl halides. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions .
For industrial production, the process can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been reported to significantly reduce the reaction time and improve the yield of the desired product .
Chemical Reactions Analysis
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can result in the formation of indoline derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to the formation of a wide range of substituted indole derivatives .
Scientific Research Applications
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has been investigated for its potential as an inhibitor of various enzymes and receptors, making it a valuable tool in drug discovery and development .
In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its unique structure allows it to interact with specific molecular targets, leading to the modulation of various biological pathways . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, leading to the inhibition or activation of its function. This interaction can result in the modulation of various biological pathways, including signal transduction, gene expression, and metabolic processes .
For example, in cancer research, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and proliferation. By inhibiting these kinases, the compound can prevent the growth and spread of cancer cells . In neurological research, it has been investigated for its potential to modulate neurotransmitter receptors, leading to the development of new treatments for neurological disorders .
Comparison with Similar Compounds
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide and 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide . These compounds share a similar core structure but differ in the heterocyclic ring attached to the carboxamide group. The unique structure of this compound allows it to exhibit distinct biological activities and interactions with molecular targets, making it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-methyl-N-(6-methylpyridin-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-11-6-5-9-15(17-11)18-16(20)14-10-12-7-3-4-8-13(12)19(14)2/h3-10H,1-2H3,(H,17,18,20) |
InChI Key |
WYXLNVOFQGUZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12179951.png)
![1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B12179958.png)

![N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12179969.png)
![12-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-10-(pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12179977.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B12179985.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12179999.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide](/img/structure/B12180006.png)
![4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12180014.png)
![1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B12180021.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide](/img/structure/B12180039.png)
![5-amino-1-cycloheptyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180042.png)
